N'-cyclopentylidene-4-(decyloxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-cyclopentylidene-4-(decyloxy)benzohydrazide is a chemical compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . This compound is characterized by the presence of a cyclopentylidene group and a decyloxy group attached to a benzohydrazide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentylidene-4-(decyloxy)benzohydrazide typically involves the condensation of 4-(decyloxy)benzohydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the cyclopentylidene moiety .
Industrial Production Methods
While specific industrial production methods for N’-cyclopentylidene-4-(decyloxy)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-cyclopentylidene-4-(decyloxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyclopentylidene group to a cyclopentyl group.
Substitution: The benzohydrazide core can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopentylidene oxides.
Reduction: Formation of N’-cyclopentyl-4-(decyloxy)benzohydrazide.
Substitution: Formation of substituted benzohydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
N’-cyclopentylidene-4-(decyloxy)benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N’-cyclopentylidene-4-(decyloxy)benzohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as urease, by binding to the active site and preventing substrate access. This inhibition is facilitated by the presence of electron-donating groups in the benzohydrazide core, which enhance binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-benzylidene-4-tert-butylbenzohydrazide
- N’-cyclopentylidene-4-methylbenzenesulfonohydrazide
- N’-benzylidene-2-hydroxymethylbenzohydrazide
Uniqueness
N’-cyclopentylidene-4-(decyloxy)benzohydrazide is unique due to the presence of the decyloxy group, which imparts specific lipophilic properties. This enhances its ability to interact with lipid membranes and potentially increases its bioavailability compared to other benzohydrazide derivatives .
Eigenschaften
Molekularformel |
C22H34N2O2 |
---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
N-(cyclopentylideneamino)-4-decoxybenzamide |
InChI |
InChI=1S/C22H34N2O2/c1-2-3-4-5-6-7-8-11-18-26-21-16-14-19(15-17-21)22(25)24-23-20-12-9-10-13-20/h14-17H,2-13,18H2,1H3,(H,24,25) |
InChI-Schlüssel |
OLRORJULMOMDME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.